N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide, also known as BTA-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. BTA-1 is a member of the benzothiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide can be achieved through a multi-step reaction pathway involving the condensation of 4-chloro-1,3-benzothiazole-2-amine with 1-naphthylacetyl chloride, followed by the addition of an amine group to the resulting intermediate.
Starting Materials
4-chloro-1,3-benzothiazole-2-amine, 1 equivalent,
1-naphthylacetyl chloride, 1 equivalent,
Sodium hydroxide, stoichiometric amount,
Acetic acid, stoichiometric amount,
Ethanol, stoichiometric amount,
Reaction
Step 1, 4-chloro-1,3-benzothiazole-2-amine + 1-naphthylacetyl chloride, Acetic acid, reflux, N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthylacetamide.
Step 2, N-(4-chloro-1,3-benzothiazol-2-yl)-1-naphthylacetamide + Sodium hydroxide, Ethanol, reflux, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is in the field of cancer research. Studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide exhibits potent antitumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
In addition to its anticancer properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been studied for its potential anti-inflammatory and neuroprotective effects. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to protect against oxidative stress-induced neuronal damage.
Mechanism Of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit the activity of several protein kinases, including Akt, ERK, and JNK, which are involved in cell survival, proliferation, and migration. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory cytokine production.
Biochemical And Physiological Effects
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and anti-inflammatory properties, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is its relatively low water solubility, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several potential future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide. One area of research that warrants further investigation is the potential use of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide in combination with other anticancer agents. Studies have shown that N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide exhibits synergistic effects with several other anticancer agents, including paclitaxel and doxorubicin.
Another potential future direction for N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide research is the development of more water-soluble analogs that can be more easily administered in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide and to identify the specific signaling pathways and molecular targets involved.
Conclusion:
In conclusion, N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide is a promising compound with a variety of potential applications in scientific research. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further preclinical and clinical studies. However, further research is needed to fully elucidate its mechanism of action and to identify its specific molecular targets.
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS/c20-15-9-4-10-16-18(15)22-19(24-16)21-17(23)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHRUPWTIWRREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide |
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